2-Fluoro-3-(pyridin-3-yl)propanoic acid
CAS No.: 1508908-14-2
Cat. No.: VC3204995
Molecular Formula: C8H8FNO2
Molecular Weight: 169.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1508908-14-2 |
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Molecular Formula | C8H8FNO2 |
Molecular Weight | 169.15 g/mol |
IUPAC Name | 2-fluoro-3-pyridin-3-ylpropanoic acid |
Standard InChI | InChI=1S/C8H8FNO2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4H2,(H,11,12) |
Standard InChI Key | NLNCVFDSBUYDDN-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)CC(C(=O)O)F |
Canonical SMILES | C1=CC(=CN=C1)CC(C(=O)O)F |
Introduction
Structural Characteristics and Physical Properties
2-Fluoro-3-(pyridin-3-yl)propanoic acid features a pyridine ring with the nitrogen at the 3-position, connected to a fluorinated propanoic acid moiety. This structural arrangement confers unique electronic and spatial properties that influence its chemical behavior and potential applications.
Fundamental Properties
The basic physical and chemical properties of 2-Fluoro-3-(pyridin-3-yl)propanoic acid are summarized in the following table:
Property | Value |
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Molecular Formula | C₈H₈FNO₂ |
Molecular Weight | 169.15 g/mol |
Physical State | Solid |
Solubility | Soluble in polar organic solvents |
Melting Point | Data not available |
Boiling Point | Data not available |
These fundamental characteristics are similar to those of the structurally related compound 2-Fluoro-2-(pyridin-3-yl)propanoic acid, which shares the same molecular formula and weight. The presence of the pyridine ring, which contains a nitrogen atom in an aromatic system, contributes to the compound's polarity and potential for hydrogen bonding interactions.
Structural Features
The structural features of 2-Fluoro-3-(pyridin-3-yl)propanoic acid can be characterized by:
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A pyridine ring with the nitrogen at position 3
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A propanoic acid chain connecting to the pyridine ring
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A fluorine atom at the 2-position of the propanoic acid chain
This arrangement creates a molecule with multiple functional groups that can participate in various chemical interactions, including hydrogen bonding through the carboxylic acid group, coordination through the pyridine nitrogen, and halogen bonding via the fluorine atom.
Synthetic Methodologies
The synthesis of 2-Fluoro-3-(pyridin-3-yl)propanoic acid typically involves specialized fluorination techniques applied to pyridine derivatives.
General Synthetic Approaches
Chemical Reactivity and Properties
The chemical behavior of 2-Fluoro-3-(pyridin-3-yl)propanoic acid is significantly influenced by its structural features.
Acid-Base Properties
As a carboxylic acid, 2-Fluoro-3-(pyridin-3-yl)propanoic acid would exhibit acidic properties, with the ability to donate protons in solution. The presence of the electron-withdrawing fluorine atom adjacent to the carboxylic acid group would likely increase the acidity compared to non-fluorinated analogues by stabilizing the resulting carboxylate anion.
Effect of Fluorine Substitution
The fluorine atom in 2-Fluoro-3-(pyridin-3-yl)propanoic acid plays a crucial role in determining its chemical and biological properties. Fluorine substitution typically:
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Enhances metabolic stability
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Modulates lipophilicity
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Affects binding affinity to biological targets
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Alters hydrogen bonding capabilities
The electron-withdrawing effect of the fluorine atom enhances the compound's reactivity, potentially increasing its binding affinity to biological targets such as enzymes or receptors.
Reactivity of the Pyridine Moiety
The pyridine ring in 2-Fluoro-3-(pyridin-3-yl)propanoic acid contributes to its chemical behavior through:
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Lewis base properties of the nitrogen atom
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Potential for coordination to metal centers
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Susceptibility to electrophilic attack at specific positions of the aromatic ring
These properties make the compound potentially useful in various chemical transformations and applications.
Applications in Research and Development
Based on its structural features, 2-Fluoro-3-(pyridin-3-yl)propanoic acid has potential applications across multiple scientific domains.
Medicinal Chemistry Applications
In medicinal chemistry, fluorinated compounds often serve as important building blocks or active pharmaceutical ingredients due to the unique properties conferred by fluorine substitution. 2-Fluoro-3-(pyridin-3-yl)propanoic acid could potentially be utilized in:
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Drug discovery programs targeting various therapeutic areas
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Structure-activity relationship studies
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Development of biologically active molecules
The fluorine substitution can enhance metabolic stability and modify the binding characteristics of the resulting drug candidates.
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the structure and purity of 2-Fluoro-3-(pyridin-3-yl)propanoic acid.
Spectroscopic Analysis
Various spectroscopic techniques are typically employed to characterize compounds like 2-Fluoro-3-(pyridin-3-yl)propanoic acid:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR would reveal characteristic signals for the pyridine protons and the propanoic acid chain
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¹⁹F NMR would provide information about the fluorine environment
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¹³C NMR would show characteristic carbon signals influenced by the adjacent fluorine atom
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Infrared (IR) Spectroscopy
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Would exhibit characteristic bands for the carboxylic acid group and the aromatic pyridine ring
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Mass Spectrometry
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Would confirm the molecular weight and provide fragmentation pattern information
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Chromatographic Analysis
High-performance liquid chromatography (HPLC) and other chromatographic techniques would be valuable for assessing the purity of 2-Fluoro-3-(pyridin-3-yl)propanoic acid and for monitoring reactions involving this compound.
Structural Identification Parameters
Based on related compounds, the following structural parameters might be expected for 2-Fluoro-3-(pyridin-3-yl)propanoic acid:
Parameter | Expected Value |
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IUPAC Name | 2-fluoro-3-(pyridin-3-yl)propanoic acid |
Canonical SMILES | FC(C(=O)O)Cc1cccnc1 |
Exact Mass | Approximately 169.05 g/mol |
LogP | Likely between 1-3 |
Topological Polar Surface Area | Comparable to similar structures |
These parameters would be valuable for database searches and property predictions.
Comparison with Structural Analogues
Comparing 2-Fluoro-3-(pyridin-3-yl)propanoic acid with structural analogues provides insights into structure-property relationships.
Comparison with 2-Fluoro-2-(pyridin-3-yl)propanoic acid
2-Fluoro-2-(pyridin-3-yl)propanoic acid differs from the target compound in the position of the fluorine atom. This seemingly minor change can significantly affect:
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Conformational preferences
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Acidity of the carboxylic acid group
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Metabolic stability
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Binding characteristics to biological targets
The molecular weight and formula remain the same (C₈H₈FNO₂, 169.15 g/mol), but physical and chemical properties may differ subtly due to the different substitution pattern.
Comparison with Non-fluorinated Analogues
The absence of fluorine in non-fluorinated analogues would likely result in:
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Decreased metabolic stability
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Different electron distribution
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Altered hydrogen bonding capabilities
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Different physicochemical properties including solubility and lipophilicity
These differences highlight the importance of fluorine in modifying the properties of organic compounds for specific applications.
Future Research Directions
Based on the properties and potential applications of 2-Fluoro-3-(pyridin-3-yl)propanoic acid, several research directions merit exploration.
Synthetic Methodology Development
Future research could focus on developing more efficient and selective methods for synthesizing 2-Fluoro-3-(pyridin-3-yl)propanoic acid, potentially including:
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Green chemistry approaches
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Flow chemistry methodologies
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Enzymatic synthesis routes
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Asymmetric synthesis for obtaining single enantiomers if the compound is chiral
Such methodological advances would facilitate access to this compound and related structures for further studies.
Biological Activity Screening
Comprehensive screening of 2-Fluoro-3-(pyridin-3-yl)propanoic acid against various biological targets could reveal unexpected activities and applications. Areas of particular interest might include:
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Enzyme inhibition studies
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Receptor binding assays
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Antimicrobial testing
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Investigation of potential neuroprotective effects
Structure-Activity Relationship Studies
Systematic modification of the 2-Fluoro-3-(pyridin-3-yl)propanoic acid structure could generate valuable structure-activity relationship data, potentially leading to more potent or selective derivatives for specific applications.
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